

# Application of AFM24 in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AFM24     |           |
| Cat. No.:            | B15144922 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

#### Introduction

AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat patients with epidermal growth factor receptor (EGFR)-expressing solid tumors, including non-small cell lung cancer (NSCLC).[1][2][3][4][5] Developed using Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform, AFM24 represents a novel immunotherapeutic strategy. This document provides detailed application notes and experimental protocols for the investigation of AFM24 in NSCLC research, summarizing key preclinical and clinical findings.

**AFM24** works by a unique mechanism of action that leverages the body's innate immune system. It simultaneously binds to CD16A, an activating receptor on natural killer (NK) cells and macrophages, and to EGFR on the surface of tumor cells. This dual binding redirects the cytotoxic activity of these innate immune cells towards the cancer cells, leading to their destruction through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Unlike traditional EGFR inhibitors, **AFM24**'s primary mode of action is not to block EGFR signaling, but to use EGFR as a docking site for immune-mediated killing. This approach has the potential to be effective regardless of the EGFR mutational status of the tumor.

# **Mechanism of Action: Signaling Pathway**



The signaling pathway of **AFM24** involves the crosslinking of an innate immune effector cell with an EGFR-expressing tumor cell, leading to the activation of the effector cell and subsequent lysis of the tumor cell.



Click to download full resolution via product page

#### **AFM24** Mechanism of Action

## **Preclinical Data**

Preclinical studies have demonstrated **AFM24**'s ability to induce potent and effective tumor cell killing across a variety of EGFR-expressing cell lines, including those with KRAS or BRAF mutations.

## **In Vitro Efficacy**

**AFM24** has been shown to mediate both ADCC by NK cells and ADCP by macrophages. The potency of **AFM24**-mediated ADCC does not appear to correlate with the level of EGFR expression on the tumor cells.

Table 1: Preclinical In Vitro Efficacy of AFM24-mediated ADCC



| Cell Line  | Cancer Type             | EGFR<br>Expression<br>(SABC) | AFM24 EC50<br>(pM) | KRAS/BRAF<br>Mutation<br>Status |
|------------|-------------------------|------------------------------|--------------------|---------------------------------|
| A-431      | Epidermoid<br>Carcinoma | 431,125                      | 1.9                | Wild-Type                       |
| A-549      | NSCLC                   | 127,574                      | 5.1                | KRAS Mutant                     |
| COLO-205   | Colorectal<br>Cancer    | 51,177                       | 30.4               | BRAF Mutant                     |
| DK-MG      | Glioblastoma            | 222,648                      | 0.8                | Wild-Type                       |
| HCT-116    | Colorectal<br>Cancer    | 33,822                       | 3.3                | KRAS Mutant                     |
| HT-29      | Colorectal<br>Cancer    | 48,174                       | 3.3                | BRAF Mutant                     |
| LoVo       | Colorectal<br>Cancer    | 74,470                       | 3.4                | KRAS/BRAF<br>Mutant             |
| Panc 08.13 | Pancreatic<br>Cancer    | 40,980                       | 5.7                | KRAS Mutant                     |

SABC: Specific Antibody Binding Capacity (Data synthesized from preclinical studies)

### **In Vivo Efficacy**

In vivo studies in cynomolgus monkeys have shown that **AFM24** is well-tolerated at doses up to 75 mg/kg administered weekly. Notably, skin toxicities commonly associated with EGFR inhibitors were not observed. A mouse xenograft model using EGFR-expressing triple-negative breast cancer cells demonstrated that **AFM24** in combination with adoptive NK cells leads to dose-dependent tumor regression.

#### **Clinical Data in NSCLC**

**AFM24** has been evaluated in clinical trials for patients with advanced EGFR-expressing solid tumors, including NSCLC, both as a monotherapy and in combination with the anti-PD-L1



checkpoint inhibitor atezolizumab.

# AFM24 in Combination with Atezolizumab (AFM24-102 Study)

The Phase 1/2a **AFM24**-102 trial (NCT05109442) is evaluating the safety and efficacy of **AFM24** in combination with atezolizumab in patients with advanced or metastatic EGFR-expressing solid malignancies.

Table 2: Efficacy of AFM24 in Combination with Atezolizumab in EGFR Wild-Type NSCLC

| Parameter                                  | Value      | Patient Population             | Data Cutoff |
|--------------------------------------------|------------|--------------------------------|-------------|
| Objective<br>Response Rate<br>(ORR)        | 21%        | 33 heavily pretreated patients | April 2025  |
| Disease Control Rate<br>(DCR)              | 76%        | 33 heavily pretreated patients | April 2025  |
| Median Progression-<br>Free Survival (PFS) | 5.6 months | 33 heavily pretreated patients | April 2025  |
| Confirmed Complete<br>Response (CR)        | 1/15       | Evaluable patients             | March 2024  |
| Partial Responses<br>(PRs)                 | 3/15       | Evaluable patients             | March 2024  |
| Stable Disease (SD)                        | 7/15       | Evaluable patients             | March 2024  |
| Disease Control Rate (DCR)                 | 73.3%      | 15 evaluable patients          | March 2024  |
| Median Progression-<br>Free Survival (PFS) | 5.9 months | 15 evaluable patients          | March 2024  |

(Data from the **AFM24**-102 trial for EGFR wild-type NSCLC)

Table 3: Efficacy of AFM24 in Combination with Atezolizumab in EGFR-Mutant NSCLC



| Parameter                                  | Value      | Patient Population             | Data Cutoff |
|--------------------------------------------|------------|--------------------------------|-------------|
| Objective<br>Response Rate<br>(ORR)        | 24%        | 17 heavily pretreated patients | April 2025  |
| Disease Control Rate (DCR)                 | 71%        | 17 heavily pretreated patients | April 2025  |
| Median Progression-<br>Free Survival (PFS) | 5.6 months | 17 heavily pretreated patients | April 2025  |

(Data from the **AFM24**-102 trial for EGFR-mutant NSCLC)

An exposure-response analysis from the **AFM24**-102 study revealed a strong correlation between higher **AFM24** exposure and improved clinical outcomes in NSCLC patients, without an increase in severe adverse events.

Table 4: Exposure-Response Analysis of AFM24 in NSCLC (AFM24-102 Study)

| Outcome                                     | High Exposure<br>Group | Low Exposure<br>Group | p-value |
|---------------------------------------------|------------------------|-----------------------|---------|
| Objective<br>Response Rate<br>(ORR)         | 33.3%                  | 5.6%                  | 0.0059  |
| Disease Control Rate (DCR)                  | 83.3%                  | 58.3%                 | 0.0367  |
| Median Progression-<br>Free Survival (mPFS) | 7.33 months            | 2.86 months           | -       |

(Data from a post-hoc analysis of 72 NSCLC patients)

## **Experimental Protocols**

The following are detailed methodologies for key experiments to evaluate the application of **AFM24** in NSCLC research.



### In Vitro Experimental Workflow



Click to download full resolution via product page

In Vitro Experimental Workflow

1. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is for measuring the ability of **AFM24** to induce NK cell-mediated lysis of NSCLC target cells.

Materials:



- EGFR-expressing NSCLC cell lines (e.g., A-549, PC-9, H1975)
- **AFM24**
- Isotype control antibody
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- NK Cell Isolation Kit (e.g., EasySep™ Human NK Cell Isolation Kit)
- Calcein-AM
- RPMI-1640 medium with 10% FBS
- 96-well U-bottom plates
- Fluorescence plate reader
- Protocol:
  - Target Cell Preparation:
    - Culture NSCLC cells to 70-80% confluency.
    - Harvest and wash the cells with PBS.
    - Resuspend cells at 1 x 10<sup>6</sup> cells/mL in RPMI-1640.
    - Add Calcein-AM to a final concentration of 10 μM and incubate for 30 minutes at 37°C.
    - Wash the cells three times with RPMI-1640 to remove excess dye.
    - Resuspend the labeled target cells at 2 x 10<sup>5</sup> cells/mL.
  - Effector Cell Preparation:
    - Isolate PBMCs from healthy donor blood using FicoII-Paque density gradient centrifugation.



- Isolate NK cells from PBMCs according to the manufacturer's protocol of the NK Cell Isolation Kit.
- Resuspend isolated NK cells at a desired concentration to achieve the desired
  Effector: Target (E:T) ratio (e.g., 1 x 10^6 cells/mL for a 5:1 E:T ratio).
- Assay Setup:
  - Plate 50 μL of labeled target cells (10,000 cells/well) into a 96-well U-bottom plate.
  - Prepare serial dilutions of AFM24 and isotype control antibody.
  - Add 50 μL of the antibody dilutions to the wells.
  - Add 100 μL of the NK cell suspension to the wells.
  - For control wells (spontaneous and maximum release), add 100 μL of media or 2%
    Triton X-100, respectively, instead of effector cells.
- Incubation and Measurement:
  - Centrifuge the plate at 200 x g for 3 minutes.
  - Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
  - After incubation, centrifuge the plate at 500 x g for 5 minutes.
  - Transfer 100 μL of the supernatant to a new 96-well black plate.
  - Measure the fluorescence of the released Calcein at an excitation of 485 nm and emission of 520 nm.
- Data Analysis:
  - Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 \*
    (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)



- Plot the percentage of specific lysis against the antibody concentration and determine the EC50 value using non-linear regression.
- 2. Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This protocol is for measuring the ability of **AFM24** to induce macrophage-mediated phagocytosis of NSCLC target cells.

- Materials:
  - EGFR-expressing NSCLC cell lines
  - **AFM24**
  - Isotype control antibody
  - Human PBMCs
  - Human M-CSF
  - CFSE or a pH-sensitive dye (e.g., pHrodo™ Red)
  - Accutase
  - RPMI-1640 medium with 10% FBS
  - 96-well flat-bottom plates
  - Flow cytometer
- Protocol:
  - Effector Cell Preparation (Macrophage Differentiation):
    - Isolate monocytes from PBMCs by adherence to plastic culture flasks for 2 hours.
    - Wash away non-adherent cells.



- Culture the adherent monocytes in RPMI-1640 with 10% FBS and 50 ng/mL of M-CSF for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.
- Harvest the differentiated macrophages using Accutase.
- Target Cell Preparation:
  - Culture and harvest NSCLC cells as described for the ADCC assay.
  - Label the target cells with CFSE or a pH-sensitive dye according to the manufacturer's instructions.
  - Wash the cells to remove excess dye and resuspend at a suitable concentration.
- Assay Setup:
  - Plate the differentiated macrophages into a 96-well flat-bottom plate (e.g., 50,000 cells/well) and allow them to adhere overnight.
  - The next day, add the labeled target cells to the wells at a 1:1 E:T ratio.
  - Add serial dilutions of AFM24 or isotype control antibody to the wells.
- Incubation and Measurement:
  - Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
  - Gently wash the wells to remove non-phagocytosed target cells.
  - Detach the macrophages using Accutase.
  - Analyze the cells by flow cytometry. Phagocytosis is determined by the percentage of macrophages that are positive for the target cell fluorescent label.
- Data Analysis:
  - Calculate the percentage of phagocytosis.



Plot the percentage of phagocytosis against the antibody concentration and determine the EC50 value.

# In Vivo Experimental Workflow





Click to download full resolution via product page

In Vivo Experimental Workflow



#### 3. In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **AFM24** in a mouse xenograft model of NSCLC.

- Materials:
  - Immunocompromised mice (e.g., NOD/SCID or NSG mice)
  - EGFR-expressing NSCLC cell lines
  - **AFM24**
  - Vehicle control
  - Matrigel (optional, for subcutaneous implantation)
  - Calipers for tumor measurement
- Protocol:
  - Tumor Cell Implantation:
    - Harvest NSCLC cells and resuspend them in PBS (or a mixture of PBS and Matrigel for subcutaneous injection).
    - Inject the cell suspension (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into the lungs of the mice.
  - Tumor Growth and Grouping:
    - Monitor the mice for tumor growth. For subcutaneous models, measure tumor volume with calipers.
    - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, AFM24 monotherapy, AFM24 in combination with another agent).



- Treatment Administration:
  - Administer AFM24 and control agents via the appropriate route (e.g., intravenous injection) at the desired dose and schedule.
- Monitoring:
  - Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
  - Monitor the overall health of the mice.
- Endpoint Analysis:
  - At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
  - Harvest the tumors for further analysis, such as immunohistochemistry for biomarkers of immune activation or flow cytometry to analyze the tumor immune infiltrate.

#### Conclusion

**AFM24** is a promising innate cell engager with a unique mechanism of action that has demonstrated significant anti-tumor activity in preclinical models and encouraging clinical efficacy in heavily pretreated NSCLC patients. The provided application notes and protocols offer a framework for researchers to further investigate the therapeutic potential of **AFM24** in NSCLC and other EGFR-expressing solid tumors. The ability of **AFM24** to engage the innate immune system for tumor cell destruction, independent of EGFR signaling inhibition, represents a valuable addition to the landscape of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Preclinical evaluation of AFM24, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. affimed.com [affimed.com]
- 3. ADCP and macrophage cytotoxicity assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. affimed.com [affimed.com]
- To cite this document: BenchChem. [Application of AFM24 in Non-Small Cell Lung Cancer (NSCLC) Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#application-of-afm24-in-non-small-cell-lung-cancer-nsclc-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com